4,5-Dichloro-2-methylbenzenesulfonyl chloride
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Overview
Description
4,5-Dichloro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O2S and a molecular weight of 259.54 g/mol . This compound is a derivative of benzenesulfonyl chloride, characterized by the presence of two chlorine atoms and a methyl group on the benzene ring. It is primarily used in chemical research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-methylbenzenesulfonyl chloride typically involves the chlorination of 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: Sulfonamides and sulfonic acids.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
4,5-Dichloro-2-methylbenzenesulfonyl chloride is widely used in scientific research due to its reactivity and ability to form various derivatives. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating further functionalization.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based antibiotics.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzenesulfonyl chloride: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
4-Chloro-2-methylbenzenesulfonyl chloride: Contains only one chlorine substituent, resulting in different reactivity and selectivity.
5-Chloro-2-methylbenzenesulfonyl chloride: Similar to 4-chloro-2-methylbenzenesulfonyl chloride but with the chlorine substituent at a different position.
Uniqueness
4,5-Dichloro-2-methylbenzenesulfonyl chloride is unique due to the presence of two chlorine atoms at specific positions on the benzene ring. This structural feature enhances its reactivity and allows for selective functionalization in organic synthesis. The compound’s versatility and reactivity make it a valuable reagent in various scientific and industrial applications .
Biological Activity
4,5-Dichloro-2-methylbenzenesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and antimicrobial effects. The findings are supported by data tables and case studies from recent research.
This compound is characterized by the following chemical structure:
This compound features a sulfonyl chloride functional group, which is significant for its reactivity and biological interactions.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study assessed various derivatives against human cancer cell lines, demonstrating notable cytotoxic effects.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of sulfonamide derivatives, including this compound, the following IC50 values were observed:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
4 | HeLa | 0.89 |
5 | AGS | 9.63 |
6 | HL-60 | 1.52 |
The compound demonstrated the ability to induce cell cycle arrest in the subG0 phase, leading to increased apoptosis rates. Specifically, at a concentration of 10 µg/mL, late apoptotic cells were recorded at approximately 49.90% ± 2.07% .
The mechanisms underlying the anticancer activity of this compound involve:
- Cell Cycle Arrest : The compound significantly increased the percentage of cells in the subG0 phase from 2.05% ± 0.35% (control) to 27.1% ± 0.87% at higher concentrations.
- Mitochondrial Membrane Depolarization : This effect was linked to the activation of caspases -8 and -9, indicating a pathway towards apoptosis.
- Radical Scavenging Activity : The compound also exhibited antioxidant properties by inhibiting DPPH and ABTS radicals .
Enzyme Inhibition
The sulfonamide moiety in this compound allows it to interact with various enzymes through electrostatic and noncovalent interactions. Notably, it has been shown to inhibit:
- Tyrosinase : Relevant in melanin production and potential skin-related disorders.
- α-glucosidase : Implicated in carbohydrate metabolism and diabetes management.
Inhibition studies revealed IC50 values for enzyme inhibition that were comparable to known inhibitors such as oleanolic acid .
Antimicrobial Activity
The biological evaluation of sulfonamide derivatives has also highlighted their antimicrobial potential. Research indicates that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
A comparative analysis showed that derivatives exhibited varying degrees of antibacterial activity:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
4 | E. coli | 15 |
5 | S. aureus | 18 |
These results suggest that modifications on the sulfonamide structure can enhance antibacterial efficacy .
Properties
IUPAC Name |
4,5-dichloro-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZBDEJHZYVWRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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